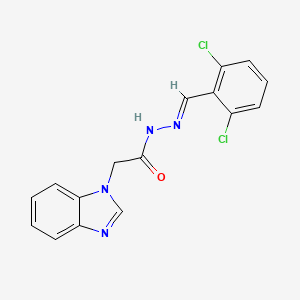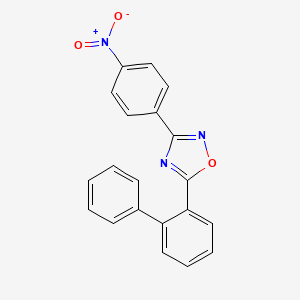
2-adamantyl(2,4-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Adamantyl(2,4-dimethoxybenzyl)amine, also known as ADOA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of adamantylamines and has been studied for its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 2-adamantyl(2,4-dimethoxybenzyl)amine involves its interaction with the dopaminergic system in the brain. 2-adamantyl(2,4-dimethoxybenzyl)amine acts as a dopamine reuptake inhibitor, which means that it can increase the concentration of dopamine in the synaptic cleft. This leads to an enhancement of dopaminergic neurotransmission and can improve motor function and mood.
Biochemical and Physiological Effects:
2-adamantyl(2,4-dimethoxybenzyl)amine has been shown to have a range of biochemical and physiological effects in animal models. These include an increase in dopamine release, an improvement in motor function, and a reduction in neuroinflammation. 2-adamantyl(2,4-dimethoxybenzyl)amine has also been shown to have antioxidant properties, which can protect against oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-adamantyl(2,4-dimethoxybenzyl)amine has several advantages for lab experiments, including its high purity and stability. However, 2-adamantyl(2,4-dimethoxybenzyl)amine can be difficult to synthesize, and its effects can vary depending on the dose and route of administration. Additionally, 2-adamantyl(2,4-dimethoxybenzyl)amine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for the study of 2-adamantyl(2,4-dimethoxybenzyl)amine. One area of research is the development of more efficient synthesis methods for 2-adamantyl(2,4-dimethoxybenzyl)amine, which can improve its availability for research purposes. Additionally, further studies are needed to determine the safety and efficacy of 2-adamantyl(2,4-dimethoxybenzyl)amine in humans, and to identify potential therapeutic applications for this compound. Finally, the development of novel adamantylamine derivatives, such as 2-adamantyl(2,4-dimethoxybenzyl)amine, may lead to the discovery of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-adamantyl(2,4-dimethoxybenzyl)amine involves the reaction between 2,4-dimethoxybenzaldehyde and 2-adamantanamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride. The resulting product is 2-adamantyl(2,4-dimethoxybenzyl)amine, which can be purified using standard methods such as recrystallization.
Applications De Recherche Scientifique
2-adamantyl(2,4-dimethoxybenzyl)amine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. 2-adamantyl(2,4-dimethoxybenzyl)amine has been shown to have neuroprotective effects and can enhance the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement and mood.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-4-3-14(18(10-17)22-2)11-20-19-15-6-12-5-13(8-15)9-16(19)7-12/h3-4,10,12-13,15-16,19-20H,5-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVXSABPHHGJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5410590 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)


![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)







![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)